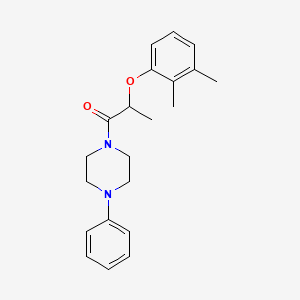
2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE is a complex organic compound that features a phenoxy group, a piperazine ring, and a propanone moiety
Preparation Methods
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenol with 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying receptor-ligand interactions.
Medicine: Its structural features suggest it could be explored for pharmacological activity, such as binding to specific receptors or enzymes.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The phenoxy and piperazine moieties could play a role in binding to these targets, while the propanone group might be involved in specific chemical interactions.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE include other phenoxy-substituted piperazines and propanones. These compounds might share similar chemical properties and reactivity but could differ in their specific applications or biological activity. For example, compounds with different substituents on the phenoxy or piperazine rings might have different binding affinities for biological targets or different physical properties.
Some similar compounds include:
- 2-(2,4-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE
- 2-(2,3-DIMETHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE
- 2-(2,3-DIMETHYLPHENOXY)-1-(4-PHENYLPIPERIDINO)-1-PROPANONE
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-7-11-20(17(16)2)25-18(3)21(24)23-14-12-22(13-15-23)19-9-5-4-6-10-19/h4-11,18H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIFDNIMDJWAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B4858871.png)
![1-(DIFLUOROMETHYL)-N~3~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4858874.png)
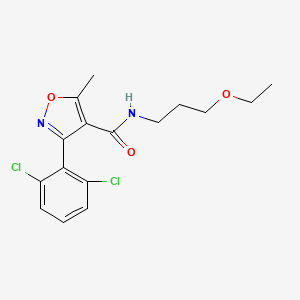
![4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE](/img/structure/B4858892.png)
![METHYL 4,5-DIMETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4858898.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4858906.png)
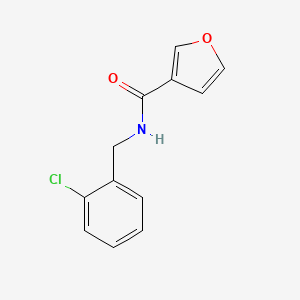
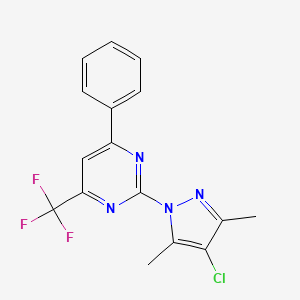
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4858945.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4858949.png)
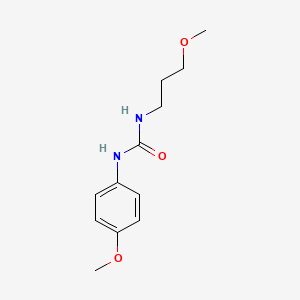

![(2Z)-2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4858970.png)
![methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4858976.png)
